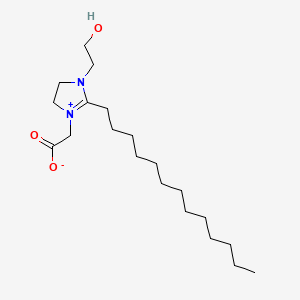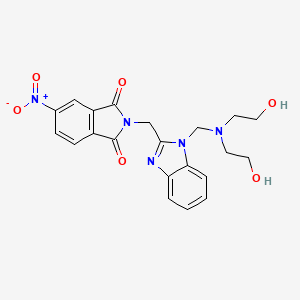
Sodium 1-amino-4-(2,6-dimethylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-4-(2,6-dimethylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with a molecular formula of C28H22N2NaO5S. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-4-(2,6-dimethylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the reaction of 1-aminoanthraquinone with 2,6-dimethylaniline in the presence of a sulfonating agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is monitored closely to maintain optimal conditions. After the reaction is complete, the product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-4-(2,6-dimethylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and sulfonate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Sodium 1-amino-4-(2,6-dimethylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of Sodium 1-amino-4-(2,6-dimethylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: Another aromatic amine with similar structural features.
4-Bromo-2-methylaniline: Shares the dimethylaniline moiety but with different substituents.
1-Amino-2-propanol: A simpler amine with different functional groups.
Uniqueness
Sodium 1-amino-4-(2,6-dimethylanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its combination of the anthraquinone core with the dimethylaniline and sulfonate groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
94110-13-1 |
|---|---|
Molecular Formula |
C22H17N2NaO5S |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
sodium;1-amino-4-(2,6-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-6-5-7-12(2)20(11)24-15-10-16(30(27,28)29)19(23)18-17(15)21(25)13-8-3-4-9-14(13)22(18)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
JDQZWLNDFVMQMT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















